The compound 4-amino-5-chloro-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide has been the subject of various studies due to its potential as a gastric prokinetic agent. This compound is part of a broader class of benzamides that have been synthesized and evaluated for their ability to enhance gastrointestinal motility, which is crucial in the treatment of conditions such as gastroparesis. The interest in this compound stems from the need for more selective and potent alternatives to existing prokinetic drugs like metoclopramide and cisapride, which have limitations due to side effects and safety concerns123.
The primary application of 4-amino-5-chloro-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide is as a gastroprokinetic agent. Research has demonstrated that various analogs of this compound, including those with modifications at the C-2 position, display significant gastrokinetic activity. These compounds have been shown to enhance the gastric emptying of meals in animal models, suggesting their potential utility in treating gastrointestinal motility disorders13. Some analogs have been found to be superior to cisapride and comparable to the 2-ethoxy analogue AS-4370 in their gastrokinetic activity, without exhibiting dopamine D2 receptor antagonism3.
Beyond its gastroprokinetic properties, there has been interest in the antitumor activity of related benzamide compounds with morpholino groups. While not directly related to the compound , these studies provide insight into the versatility of the benzamide scaffold. Compounds such as 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide have shown inhibitory capacity against the proliferation of cancer cell lines, indicating the potential for benzamide derivatives to be developed as antitumor agents45.
The study of polymorphism in benzamide derivatives, including those related to 4-amino-5-chloro-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide, is important for drug formulation. Different polymorphic forms can exhibit distinct physical and chemical properties, which can affect the drug's stability, solubility, and bioavailability. For instance, two polymorphs of a related compound, TKS159, have been characterized, revealing differences in their thermal behavior and spectroscopic profiles. Understanding these properties is crucial for the development of stable and effective drug formulations6.
Des-4-fluorobenzyl Mosapride originates from the metabolism of Mosapride citrate, which is clinically administered as a racemic mixture. Upon ingestion, Mosapride is metabolized into several active metabolites, with Des-4-fluorobenzyl Mosapride being one of the primary forms . Its classification falls under gastroprokinetic agents, specifically targeting serotonin 5-HT4 receptors, which play a crucial role in promoting gastrointestinal motility.
The synthesis of Des-4-fluorobenzyl Mosapride can be approached through various chemical methodologies. A notable method involves the use of specific reagents and conditions to achieve the desired structural modifications from Mosapride.
The synthesis process emphasizes careful control of reaction parameters to ensure high yields and minimal by-products.
Des-4-fluorobenzyl Mosapride exhibits a complex molecular structure characterized by:
Spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are typically utilized to elucidate its structure, confirming the presence of functional groups and their arrangement within the molecule.
Des-4-fluorobenzyl Mosapride participates in various chemical reactions typical for benzamide derivatives:
These reactions are critical for understanding its stability, reactivity, and potential interactions within biological systems.
Des-4-fluorobenzyl Mosapride primarily exerts its effects through agonistic action on serotonin 5-HT4 receptors located in the gastrointestinal tract:
Research indicates that this compound may also influence other neurotransmitter systems, contributing to its therapeutic effects .
Des-4-fluorobenzyl Mosapride possesses distinct physical and chemical properties:
These properties are essential for formulating pharmaceutical preparations and determining appropriate storage conditions.
Des-4-fluorobenzyl Mosapride has several scientific applications:
Systematic Nomenclature:Des-4-fluorobenzyl Mosapride is formally designated as 4-amino-5-chloro-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide. This nomenclature reflects its core benzamide scaffold substituted with amino, chloro, and ethoxy functional groups, linked to a morpholinylmethyl moiety [5] [8].
Molecular Formula: C₁₄H₂₀ClN₃O₃Molecular Weight: 313.78 g/molCAS Registry Number: 152013-26-8 [3] [5]
Structural Features:The compound is characterized by the absence of the 4-fluorobenzyl group present in the parent drug Mosapride (Figure 1). This structural simplification results from oxidative dealkylation metabolism, which cleaves the benzyl moiety attached to the morpholine nitrogen. The morpholine ring remains intact, and the benzamide retains its substitution pattern (4-amino, 5-chloro, 2-ethoxy) [1] [9].
Table 1: Structural Comparison with Mosapride
Feature | Mosapride | Des-4-fluorobenzyl Mosapride |
---|---|---|
Molecular Formula | C₂₁H₂₅ClFN₃O₃ | C₁₄H₂₀ClN₃O₃ |
Molecular Weight | 421.90 g/mol | 313.78 g/mol |
Key Group | 4-Fluorobenzyl on morpholine N | H atom on morpholine N |
Solubility:Des-4-fluorobenzyl Mosapride exhibits moderate solubility in polar organic solvents such as methanol, acetonitrile, and dimethyl sulfoxide (DMSO). It demonstrates limited solubility in aqueous solutions at neutral pH but may form soluble salts under acidic conditions. Quantitative nuclear magnetic resonance (qNMR) studies utilize DMSO-d₆ as the preferred solvent due to its ability to fully dissolve the compound without signal interference [2].
Stability:The metabolite remains stable under standard laboratory storage conditions (-20°C). However, like Mosapride, it may undergo degradation under strong acidic or alkaline conditions. Stability during analytical processing is maintained by adding alkaline reagents to plasma samples, which prevents degradation of labile metabolites [1].
Crystallography:No crystallographic data (e.g., X-ray diffraction structures) are currently available for Des-4-fluorobenzyl Mosapride in the public domain. Its isolation typically yields amorphous solids, as referenced in purification studies [5].
Table 2: Physicochemical Profile
Property | Characteristics |
---|---|
Solubility | Soluble in MeOD, DMSO-d₆, acetonitrile; limited in H₂O |
Thermal Stability | Stable at -20°C; susceptible to pH extremes |
Solid Form | Amorphous solid |
Nuclear Magnetic Resonance (NMR):¹H NMR (DMSO-d₆, 400 MHz) reveals characteristic signals (Figure 2):
¹³C NMR assignments include the benzamide carbonyl (δ 167.5 ppm), ethoxy carbons (δ 14.2, 63.1 ppm), and morpholine carbons (δ 53.8, 66.5 ppm) [2].
Mass Spectrometry (MS):Electrospray ionization tandem mass spectrometry (ESI-MS/MS) shows a protonated molecular ion [M+H]⁺ at m/z 314.1. Fragmentation pathways yield key product ions:
Infrared Spectroscopy:No experimental IR data was identified in the available literature. Theoretical predictions indicate absorptions for N-H stretch (~3350 cm⁻¹), amide C=O stretch (~1650 cm⁻¹), and aromatic C=C bend (~1600 cm⁻¹).
Table 3: Key NMR Assignments
Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Integration |
---|---|---|---|
OCH₂CH₃ | 1.30 | Triplet | 3H |
OCH₂CH₃ | 4.10 | Quartet | 2H |
H-3 (aromatic) | 6.60 | Singlet | 1H |
H-6 (aromatic) | 7.20 | Singlet | 1H |
Morpholine | 2.40–2.60 | Multiplet | 4H |
Morpholine | 3.50–3.70 | Multiplet | 4H |
Metabolic Pathway:Des-4-fluorobenzyl Mosapride (M1) is the primary active metabolite of Mosapride, generated via cytochrome P450 3A4 (CYP3A4)-mediated oxidative dealkylation. This reaction removes the 4-fluorobenzyl group from Mosapride’s morpholine nitrogen, constituting a major Phase I metabolic pathway in rats and humans. Urinary excretion of M1 reaches 7.0–11.0% within 48 hours post-administration, exceeding the 0.1–0.4% excretion of unchanged Mosapride [1] [6].
Pharmacological Activity:While Mosapride acts as a potent agonist at gastrointestinal 5-HT₄ serotonin receptors, M1 retains comparable affinity for this target but exhibits reduced activity at 5-HT₃ receptors. This selectivity profile may contribute to the overall prokinetic effect while minimizing side effects associated with 5-HT₃ antagonism. In vitro studies confirm M1 as a partial agonist at human 5-HT₄ receptors, though with lower efficacy than serotonin [7] [8].
Analytical Differentiation:Ultra-performance liquid chromatography–tandem mass spectrometry (UPLC–MS/MS) methods resolve Mosapride, M1, and other metabolites (e.g., N-oxide M2) using gradient elution:
Table 4: Pharmacological and Analytical Comparison
Parameter | Mosapride | Des-4-fluorobenzyl Mosapride |
---|---|---|
5-HT₄ Receptor Agonism | Full agonist | Partial agonist |
5-HT₃ Receptor Activity | Antagonist | Weak interaction |
Major MRM Transition | 422.2 → 198.0 | 314.1 → 198.0 |
Major Metabolic Role | Parent drug | Primary metabolite |
Synthetic and Isolation Methods:M1 is typically obtained via microbial transformation of Mosapride or chemical synthesis. Purification involves preparative-scale chromatography, yielding compounds with >98% purity as confirmed by UV, MS, and NMR [1] [5]. Deuterated analogs (e.g., Des-4-fluorobenzyl Mosapride-d₅, CAS 1246814-79-8) serve as internal standards in mass spectrometric quantification [4].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1